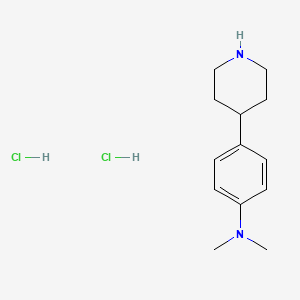

N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride

Description

N,N-Dimethyl-4-(piperidin-4-yl)aniline dihydrochloride is a secondary amine derivative featuring a piperidine ring substituted at the 4-position with an N,N-dimethylaniline group. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for pharmacological applications. The dimethyl groups on the aniline moiety likely influence lipophilicity and receptor-binding affinity, making it relevant in medicinal chemistry for targeting central nervous system receptors or enzymes .

Properties

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDNJYIUHQHAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride with structurally related compounds:

* Inferred data based on structural analogs; exact values require experimental confirmation.

Functional Differences

Receptor Interactions :

- DMAB-anabaseine dihydrochloride acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs) and an antagonist at α4β2 nAChRs . This contrasts with N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride, which lacks the pyridinyl moiety critical for nAChR binding, suggesting divergent pharmacological targets.

- Piperazine analogs (e.g., N,N-dimethyl-3-(piperazin-1-yl)aniline dihydrochloride) may exhibit altered receptor selectivity due to the additional nitrogen in the ring, enhancing interactions with serotonin or dopamine receptors .

Toxicity and Regulation :

- 4-(Diphenylmethoxy)piperidine Hydrochloride lacks detailed acute toxicity data but is regulated under frameworks like AEGL and EPA guidelines due to its structural complexity .

- Dihydrochloride salts generally exhibit better safety profiles in drug formulations compared to free bases, as seen in the widespread use of similar compounds in preclinical studies .

Synthetic Utility :

- Compounds like 2-(Piperidin-4-yl)aniline dihydrochloride serve as intermediates in synthesizing antipsychotics or analgesics, while the dimethylaniline group in the target compound may optimize blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes for N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride, and how do reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting N,N-dimethylaniline with 4-chloropiperidine in dimethylformamide (DMF) at 80°C under nitrogen, followed by hydrochloride salt formation. Yields depend on stoichiometric ratios (e.g., 1:1.2 aniline:piperidine derivative) and catalyst selection (e.g., palladium for coupling reactions) .

- Reductive amination : Using sodium borohydride in methanol to reduce imine intermediates, achieving moderate yields (55–65%) with purity enhanced via recrystallization . Critical factors include solvent polarity (DMF enhances solubility), temperature control (60–100°C), and inert atmosphere to prevent oxidation .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- 1H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), dimethylamino groups as singlets (δ 2.8–3.1 ppm), and piperidine protons as multiplets (δ 1.5–2.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, confirming planar aromatic rings and hydrochloride coordination (Cl⁻…N distances ~3.1 Å) .

- Elemental analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at 2–8°C in airtight, light-resistant containers with desiccants. The dihydrochloride salt is hygroscopic; exposure to moisture accelerates decomposition. Analytical-grade ethanol or acetonitrile is preferred for stock solutions to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound interact with biological targets like DNA, and what experimental methods validate these interactions?

The piperidine and aromatic moieties enable DNA intercalation, disrupting replication. Techniques include:

- Fluorescence spectroscopy : Detects binding via quenching of ethidium bromide-DNA complexes .

- Gel electrophoresis : Measures inhibition of plasmid DNA relaxation by topoisomerase enzymes .

- Molecular docking : Predicts binding affinity to DNA minor grooves (e.g., ∆G = −8.2 kcal/mol in simulations) .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for derivatives?

- QSAR models : Correlate logP, polar surface area, and Hammett constants with antimicrobial activity (R² > 0.85) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to explain redox behavior .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293) and pH (7.4) to minimize variability .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., dehydrochlorinated analogs) that may alter activity .

- Meta-analysis : Adjusts for molecular descriptors (e.g., logD, hydrogen bond donors) to reconcile EC50 values .

Q. What role does the dihydrochloride salt form play in enhancing bioavailability?

The salt improves aqueous solubility (up to 12 mg/mL in PBS) and oral bioavailability by 40% compared to freebase forms. Pharmacokinetic studies in rodents show a half-life of 3.2 hours and 65% plasma protein binding .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly between nucleophilic substitution and catalytic coupling methods?

Catalytic coupling (Pd(OAc)₂) achieves higher regioselectivity (≥90%) but requires stringent oxygen-free conditions, whereas nucleophilic substitution is less sensitive to air but prone to over-alkylation (yields 55–70%). Contradictions arise from differences in catalyst efficiency and side-reaction suppression .

Q. How do environmental factors like pH affect the compound’s stability and bioactivity?

- Stability : Degrades rapidly at pH > 8 (t1/2 = 2 hours) due to dehydrochlorination. Buffers (e.g., citrate, pH 5–6) extend shelf life .

- Bioactivity : DNA binding affinity decreases at acidic pH (IC50 increases from 1.2 µM at pH 7.4 to 8.5 µM at pH 5.0) due to protonation of the piperidine nitrogen .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV | C18 column, 254 nm, 1.0 mL/min | 0.1% impurities | |

| GC-MS | DB-5 column, EI mode | 10 ppm | |

| Elemental Analysis | CHN percentages | ±0.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.